2-(2-Isopropylphenyl)ethanol
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Overview
Description
2-(2-Isopropylphenyl)ethanol is an organic compound belonging to the alcohol group It is characterized by a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 2-(2-Isopropylphenyl)ethanol involves the Grignard reaction.
Hydroboration-Oxidation: Another method involves the hydroboration of an alkene, followed by oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving advanced catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(2-Isopropylphenyl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and PCC (Pyridinium chlorochromate)
Reduction: Pd/C, H₂ gas
Substitution: SOCl₂, PBr₃
Major Products
Oxidation: Ketones or aldehydes
Reduction: Hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
2-(2-Isopropylphenyl)ethanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Isopropylphenyl)ethanol involves its interaction with specific molecular targets. For instance, its antimicrobial properties may be attributed to its ability to disrupt cell membranes and interfere with microbial metabolism . The compound’s effects on biological pathways are still under investigation, with studies focusing on its interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene, similar in structure but with different substituents.
Propan-2-ol (Isopropanol): A simpler alcohol with similar functional groups but lacking the phenyl ring.
Uniqueness
2-(2-Isopropylphenyl)ethanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its isopropyl-substituted phenyl ring differentiates it from other alcohols, influencing its reactivity and applications .
Properties
IUPAC Name |
2-(2-propan-2-ylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDISSHWOIDDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91967-88-3 |
Source
|
Record name | 2-Isopropylphenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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